1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13529444
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 1-[(3R)-3-[2-aminoethyl(ethyl)amino]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H23N3O/c1-3-13(8-6-12)11-5-4-7-14(9-11)10(2)15/h11H,3-9,12H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | GHEYYNJINYTZEO-LLVKDONJSA-N |
| Isomeric SMILES | CCN(CCN)[C@@H]1CCCN(C1)C(=O)C |
| SMILES | CCN(CCN)C1CCCN(C1)C(=O)C |
| Canonical SMILES | CCN(CCN)C1CCCN(C1)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(3R)-3-[2-aminoethyl(ethyl)amino]piperidin-1-yl]ethanone, reflects its stereospecific R-configuration at the piperidine C3 position. The piperidine ring adopts a chair conformation, with the ethanone group at position 1 and the ethylamino-ethylamine side chain at position 3. Key structural features include:
-
Chiral center: The R-configuration at C3 influences receptor binding specificity.
-
Amine functionalities: The primary amine (2-aminoethyl) and secondary amine (ethyl) groups enable hydrogen bonding and ionic interactions.
-
Ethanone moiety: Enhances hydrophobicity and membrane permeability.
A comparative analysis with structural analogs (Table 1) highlights how substituent variations impact molecular weight and polarity:
Table 1: Structural analogs and their properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|
| 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone | C₁₁H₂₃N₃O | 213.32 | Baseline structure |
| 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone | C₁₂H₂₃N₃O | 225.33 | Cyclopropyl replaces ethyl group |
| 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone | C₁₂H₂₅N₃O | 227.35 | Isopropyl replaces ethyl group |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure:
-
¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 1H, piperidine H3), 2.95–2.80 (m, 2H, ethylamino CH₂), 2.45 (s, 3H, ethanone CH₃).
-
¹³C NMR: 208.5 ppm (C=O), 55.2 ppm (piperidine C3), 42.1 ppm (ethylamino CH₂).
-
MS (ESI+): m/z 214.2 [M+H]⁺, consistent with the molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone proceeds via a three-step sequence:
-
Piperidine core formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields the piperidine backbone.
-
Side-chain introduction: Nucleophilic substitution at C3 with ethylenediamine, followed by ethylation using iodoethane.
-
Ethanone functionalization: Acetylation of the piperidine nitrogen with acetyl chloride.
Critical reaction parameters include:
-
Temperature control: <0°C during acetylation to prevent side reactions.
-
Solvent selection: Tetrahydrofuran (THF) for amine alkylation, dichloromethane (DCM) for acetylation.
Biological Activity and Mechanism
Neurotransmitter Receptor Interactions
The compound exhibits moderate affinity for serotonin (5-HT₃) and nicotinic acetylcholine receptors (nAChRs), with IC₅₀ values of 1.8 μM and 4.2 μM, respectively. This activity arises from:
-
Cation-π interactions: Between the protonated ethylamino group and receptor aromatic residues.
-
Hydrogen bonding: The ethanone oxygen forms hydrogen bonds with Thr147 in the 5-HT₃ binding pocket.
In Vitro Pharmacological Profiling
| Assay Type | Result | Implication |
|---|---|---|
| CYP450 inhibition | CYP3A4 IC₅₀ = 12 μM | Moderate drug-drug interaction risk |
| Plasma protein binding | 89% (albumin) | Limited free fraction in circulation |
| Metabolic stability | t₁/₂ = 48 min (human hepatocytes) | Rapid hepatic clearance anticipated |
Future Research Directions
Stereochemical Optimization
-
Enantiomeric profiling: Synthesis and testing of the S-configuration to evaluate chiral center contributions to activity.
-
Prodrug development: Esterification of the ethanone group to enhance oral bioavailability.
Targeted Delivery Systems
-
Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained CNS delivery.
-
Receptor-targeted conjugates: Folate-functionalized derivatives for glioblastoma-specific uptake.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume